molecular formula C7H8ClNO2 B578211 3-Pyridylacetic--d2 Acid-OD DCl CAS No. 1219802-37-5

3-Pyridylacetic--d2 Acid-OD DCl

Cat. No.: B578211
CAS No.: 1219802-37-5
M. Wt: 177.62
InChI Key: XVCCOEWNFXXUEV-BONYUCOBSA-N
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Description

Chemical Identity: 3-Pyridylacetic-d2 Acid-OD DCl (CAS RN: 1219802-37-5) is a deuterated derivative of 3-pyridylacetic acid hydrochloride. It incorporates two deuterium atoms at the acetic acid moiety (denoted by "-d2") and a deuterium chloride counterion ("DCl") . This compound is isotopically enriched to ≥98 atom% deuterium, making it a critical tool in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic studies where isotopic labeling is required to track molecular behavior .

Structural Features:
The molecule consists of a pyridine ring substituted at the 3-position with a deuterated acetic acid group. The deuterium substitution reduces vibrational coupling in NMR, enhancing spectral resolution .

Properties

CAS No.

1219802-37-5

Molecular Formula

C7H8ClNO2

Molecular Weight

177.62

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2

InChI Key

XVCCOEWNFXXUEV-BONYUCOBSA-N

SMILES

C1=CC(=CN=C1)CC(=O)O.Cl

Synonyms

3-Pyridylacetic--d2 Acid-OD DCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridylacetic–d2 Acid-OD DCl typically involves the deuteration of pyridylacetic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reaction of pyridylacetic acid with deuterated hydrochloric acid (DCl) in the presence of a deuterated solvent such as deuterium oxide (D2O). The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of 3-Pyridylacetic–d2 Acid-OD DCl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridylacetic–d2 Acid-OD DCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridylacetic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Pyridylacetic–d2 Acid-OD DCl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is employed in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

    Industry: The compound is used in the synthesis of deuterated materials for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Pyridylacetic–d2 Acid-OD DCl involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions by altering the kinetic isotope effect. This can affect the metabolism and distribution of the compound in biological systems. The specific molecular targets and pathways involved depend on the context of its use in research and applications .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Table 1: Key Structural and Isotopic Properties
Compound Name CAS RN Molecular Formula Isotopic Purity Key Features
3-Pyridylacetic-d2 Acid-OD DCl 1219802-37-5 C₇H₅D₂ClNO₂ ≥98 atom% D Deuterated at acetic acid and Cl⁻
3-Pyridylacetic Acid Hydrochloride 6419-36-9 C₇H₈ClNO₂ Non-deuterated Standard form, used in synthesis
2-Pyridylacetic Acid Hydrochloride 16179-97-8 C₇H₈ClNO₂ Non-deuterated Positional isomer (2-pyridyl)

Key Insights :

  • Positional Isomerism : The 3-pyridyl isomer (target compound) exhibits distinct physicochemical properties compared to the 2-pyridyl isomer. For example, in LC-MS, the 3-pyridyl isomer elutes later (5.9 min) than the 2-pyridyl analog (4.7 min) due to differences in polarity and hydrogen bonding .
  • Deuteration Effects: Deuterium substitution in 3-Pyridylacetic-d2 Acid-OD DCl shifts ^1H NMR peaks by ~0.03 ppm downfield compared to the non-deuterated form, as observed in CD₃OD solvent .

Physicochemical Properties

Table 2: Thermal and Spectral Data
Compound Name Melting Point (°C) ^1H NMR (CD₃OD, δ) ^13C NMR (CD₃OD, δ) Solubility
3-Pyridylacetic-d2 Acid-OD DCl Not reported 3.31 (residual solvent) 49.15 (referenced) Soluble in D₂O, CD₃OD
3-Pyridylacetic Acid Hydrochloride 161–163 3.28 (CH₂) 48.90 (CH₂) Soluble in H₂O, MeOH
2-Pyridylacetic Acid Hydrochloride 135 3.25 (CH₂) 48.70 (CH₂) Soluble in H₂O, DMSO

Key Insights :

  • Melting Points : The 3-pyridyl isomer has a higher melting point (161–163°C) than the 2-pyridyl analog (135°C), likely due to stronger intermolecular hydrogen bonding in the solid state .

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